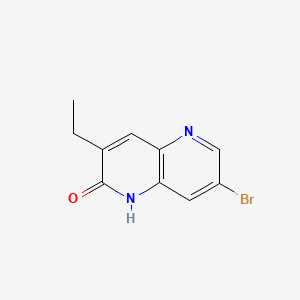
7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring. The presence of a bromine atom and an ethyl group in this compound may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the naphthyridine ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Ethylation: Introduction of the ethyl group through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one may be used as an intermediate in the synthesis of more complex molecules or as a building block in organic synthesis.
Biology
The compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of naphthyridines are often explored for their pharmacological effects. This compound might be investigated for its potential therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, dyes, or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1,5-naphthyridin-2(1H)-one: Lacks the ethyl group, which may affect its chemical and biological properties.
3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom, which may influence its reactivity and interactions.
Uniqueness
The presence of both the bromine atom and the ethyl group in 7-Bromo-3-ethyl-1,5-naphthyridin-2(1H)-one may confer unique properties, such as increased reactivity or specific biological activities, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
7-bromo-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-6-3-8-9(13-10(6)14)4-7(11)5-12-8/h3-5H,2H2,1H3,(H,13,14) |
Clé InChI |
QTEPDAFALHXMER-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C(C=N2)Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)

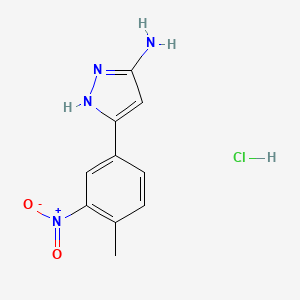
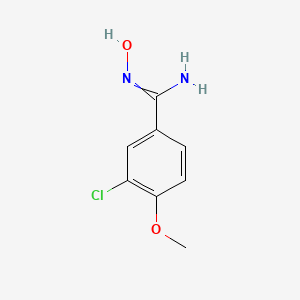
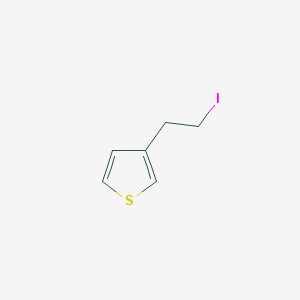
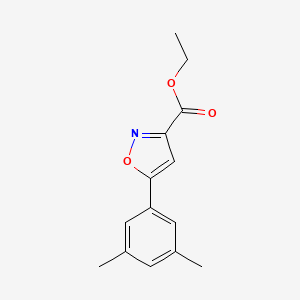

![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)

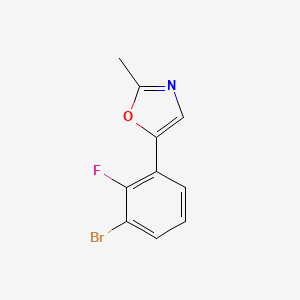
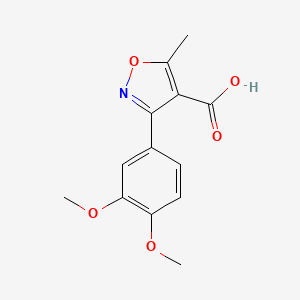
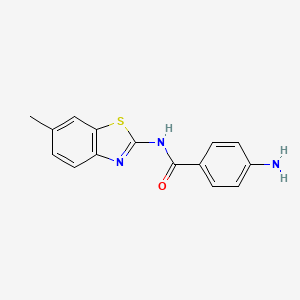
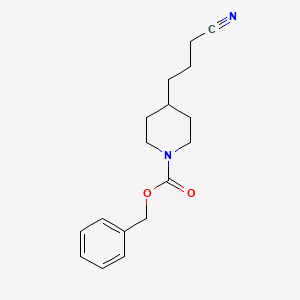
![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)
